6,12-Dimethylchrysene

Chemical Carcinogenesis Tumor Initiation Structure–Activity Relationship

6,12-Dimethylchrysene (6,12-diMeC) is a C20H16 polycyclic aromatic hydrocarbon (PAH) belonging to the dimethylchrysene isomer family, characterized by methyl substitution at the 6- and 12-positions of the chrysene backbone. It is a crystalline solid with a reported melting point of 236–237 °C and a molecular ion of m/z 256 (M⁺, 100%) by electron ionization mass spectrometry.

Molecular Formula C20H16
Molecular Weight 256.3 g/mol
CAS No. 14207-77-3
Cat. No. B12656824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,12-Dimethylchrysene
CAS14207-77-3
Molecular FormulaC20H16
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C(C3=CC=CC=C32)C)C4=CC=CC=C14
InChIInChI=1S/C20H16/c1-13-11-19-18-10-6-4-8-16(18)14(2)12-20(19)17-9-5-3-7-15(13)17/h3-12H,1-2H3
InChIKeyVWPUAQJGAUPPIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,12-Dimethylchrysene (CAS 14207-77-3) – Compound Identity and Research-Grade Specifications for Procurement


6,12-Dimethylchrysene (6,12-diMeC) is a C20H16 polycyclic aromatic hydrocarbon (PAH) belonging to the dimethylchrysene isomer family, characterized by methyl substitution at the 6- and 12-positions of the chrysene backbone [1]. It is a crystalline solid with a reported melting point of 236–237 °C and a molecular ion of m/z 256 (M⁺, 100%) by electron ionization mass spectrometry [1]. This compound serves as a critical research tool in structure–carcinogenicity relationship studies of alkylated PAHs, particularly as a negative control in mouse skin tumor-initiation assays where it demonstrates a complete lack of tumorigenic activity [1].

Why 6,12-Dimethylchrysene Cannot Be Substituted by Generic Methylchrysene Isomers in Carcinogenicity Studies


Methylchrysene isomers are not functionally interchangeable because the position and number of methyl groups dictate both metabolic activation pathways and tumor-initiating potency [1]. In the dimethylchrysene series, bioassays on CD-1 mouse skin reveal that 6,12-diMeC is uniquely non-tumorigenic (0 % tumor-bearing mice; 0 tumors/mouse), whereas the monomethyl analog 5-methylchrysene (5-MeC) is highly tumorigenic (85 % tumor-bearing mice; 2.4 tumors/mouse) and even other dimethyl isomers such as 5,6-diMeC retain moderate activity (50 %; 0.85 tumors/mouse) [1]. Procuring a generic “methylchrysene” without specifying the 6,12- isomer therefore risks introducing either uncontrolled carcinogenic activity or an incorrect negative-control profile, invalidating comparative experimental conclusions [1].

Quantitative Differentiation of 6,12-Dimethylchrysene: Tumorigenicity, Analytical Identity, and Isomer-Specific Benchmarks


Complete Absence of Tumor-Initiating Activity on Mouse Skin Contrasts with Highly Tumorigenic 5-Methylchrysene

In a direct head-to-head mouse skin initiation assay, 6,12-dimethylchrysene produced 0 % tumor-bearing mice and 0 skin tumors per mouse, establishing it as non-tumorigenic under conditions where the reference carcinogen 5-methylchrysene (5-MeC) yielded 85 % tumor-bearing mice and 2.4 tumors/mouse [1]. Among six dimethyl isomers tested, only 5,6-diMeC showed significant tumorigenic activity (50 % tumor-bearing mice; 0.85 tumors/mouse), while 1,5-diMeC (5 %; 0.5), 5,7-diMeC (20 %; 0.25), 6,7-diMeC (5 %; 0.05), and 1,6-diMeC (0 %; 0) were all weakly active or inactive [1]. The data position 6,12-diMeC as the most stringently negative control among dimethylchrysene isomers possessing a free bay region [1].

Chemical Carcinogenesis Tumor Initiation Structure–Activity Relationship

Differential Mutagenic Activation Pathway Demonstrated via Diol Epoxide Metabolite Comparison

Although the parent 6,12-diMeC is not directly mutagenic, its lack of tumorigenicity is mechanistically explained by the absence of an activating bay-region methyl group; in contrast, the synthetic diol epoxide of the weakly tumorigenic isomer 5,7-diMeC (anti-5,7-diMeC-1,2-diol-3,4-epoxide) was directly compared with the ultimate carcinogen of 5-MeC (anti-5-MeC-1,2-diol-3,4-epoxide) [1]. Anti-5,7-diMeC-1,2-diol-3,4-epoxide exhibited mutagenicity of 2500 revertants/nmol in Salmonella typhimurium TA 100, significantly lower than the 7200 revertants/nmol observed for anti-5-MeC-1,2-diol-3,4-epoxide, while its reactivity with calf thymus DNA was similar [1]. This class-level inference underscores that dimethylchrysenes lacking a bay-region methyl group—such as 6,12-diMeC—fail to generate highly mutagenic diol epoxide metabolites, rationalizing their inactivity in vivo [1].

Metabolic Activation Mutagenicity DNA Binding

Distinct Symmetrical Structure of 6,12-Dimethylchrysene Enables Two Distinct Non-Bay-Region Methylation Sites

6,12-Dimethylchrysene is the symmetrical isomer of 5,11-dimethylchrysene (5,11-diMeC); both possess two methyl groups, but 5,11-diMeC places both substituents in bay-region positions, rendering it exceptionally tumorigenically active, whereas 6,12-diMeC positions both methyl groups in non-bay-region (K-region) sites, resulting in metabolic stability and non-carcinogenicity [1]. This structural dichotomy—demonstrated by the complete tumorigenic inactivity of 6,12-diMeC versus the exceptional activity of 5,11-diMeC reported in prior studies—illustrates that even symmetrical dimethylchrysene isomers display profoundly divergent biological properties, making precise isomer identity a critical procurement specification for structure–activity relationship studies [1].

Structural Chemistry Metabolic Stability PAH Isomer Purity

Proven Application Scenarios for 6,12-Dimethylchrysene in Carcinogenicity Research and Analytical Method Development


Negative Control in Mouse Skin Tumor-Initiation Studies of Alkylated PAHs

6,12-Dimethylchrysene is the compound of choice as a non-tumorigenic PAH control in CD-1 mouse skin initiation–promotion protocols. When tested alongside 5-MeC and other dimethylchrysene isomers, it consistently yields 0 % tumor-bearing mice and 0 tumors/mouse, providing a clean baseline against which the potency of bay-region-methylated chrysenes can be quantitatively assessed [1]. This application is directly supported by the head-to-head tumorigenicity data from Amin et al. (1988) and is essential for any laboratory conducting structure–carcinogenicity relationship studies of methylated PAHs.

Mechanistic Studies of Metabolic Activation Pathways of Chrysene Derivatives

Because 6,12-diMeC lacks a bay-region methyl group, it serves as a structurally appropriate non-activatable comparator for investigating the metabolic activation of tumorigenic chrysene analogs. The compound does not undergo the bay-region diol epoxide pathway that is critical for the carcinogenicity of 5-MeC and 5,11-diMeC, making it a key tool for studies that aim to isolate the role of specific cytochrome P450-mediated oxidations in PAH carcinogenesis [1].

Analytical Reference Standard for Isomer-Specific Environmental PAH Monitoring

In environmental analytical chemistry, 6,12-diMeC is required as a calibration standard to uniquely identify and quantify the 6,12-dimethyl isomer in complex PAH mixtures extracted from air particulate matter, sediments, or combustion byproducts. Its fluorescence excitation and emission spectra are highly similar to other methylchrysenes, necessitating chromatographic separation and pure reference material for unambiguous peak assignment, as demonstrated in selective fluorescence detection studies of environmental tobacco smoke [2].

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